3-(Pyridin-2-yl)morpholine dihydrochloride
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Overview
Description
(S)-3-(Pyridin-2-yl)morpholine dihydrochloride is a chiral compound that features a morpholine ring substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-2-yl)morpholine dihydrochloride typically involves the reaction of pyridin-2-ylmethylamine with an appropriate morpholine derivative under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(Pyridin-2-yl)morpholine dihydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyridin-2-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-(Pyridin-2-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(Pyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyridin-2-yl)morpholine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(Pyridin-2-yl)ethanol: A structurally related compound with different functional groups.
Pyridin-2-ylmethylamine: A precursor in the synthesis of (S)-3-(Pyridin-2-yl)morpholine dihydrochloride.
Uniqueness
(S)-3-(Pyridin-2-yl)morpholine dihydrochloride is unique due to its chiral nature and the presence of both a morpholine ring and a pyridin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14Cl2N2O |
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Molecular Weight |
237.12 g/mol |
IUPAC Name |
3-pyridin-2-ylmorpholine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H |
InChI Key |
XNVKQIUGPPKGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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